1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone
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Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and indole derivative These structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The preparation begins with the synthesis of the quinoline and indole derivatives, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the quinoline and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s quinoline and indole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can result in the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with the indole moiety of the compound.
Quinoline Derivatives: Quinine and its derivatives are similar in structure to the quinoline moiety.
Uniqueness
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H19N5OS/c1-25-17-11-5-3-9-15(17)19-20(25)22-21(24-23-19)28-13-18(27)26-12-6-8-14-7-2-4-10-16(14)26/h2-5,7,9-11H,6,8,12-13H2,1H3 |
InChI Key |
WRXDDAIDFRUOCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
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